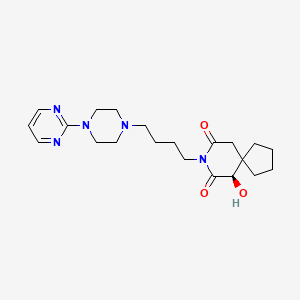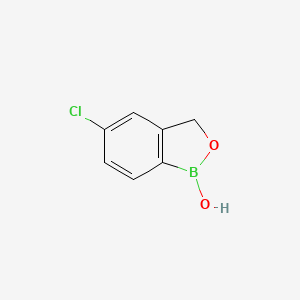
2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibition of Carbapenem KPC-2
AN2718 has been applied in inhibiting carbapenem KPC-2 . Carbapenem KPC-2 is a type of enzyme that can make bacteria resistant to antibiotics, and the ability of AN2718 to inhibit this enzyme could have significant implications for the treatment of drug-resistant bacterial infections .
Antifungal Agent
AN2718 is an antifungal agent . It can be detected using LC-ESI-MS/MS, and its detection can be significantly enhanced by derivatization with pinanediol . This makes AN2718 a valuable tool in the field of medical mycology, which is the study of fungal infections in humans .
Enhanced Detection in Mass Spectrometry
The detection of the low molecular weight antifungal benzoxaborole AN2718 can be significantly enhanced by derivatization with pinanediol . This enhancement in detection can be particularly useful in analytical chemistry, where accurate and sensitive detection methods are crucial .
Topical Dosage Forms
AN2718 has been used in topical dosage forms in clinical trials . These forms of the compound can be applied directly to the skin, making it a potential treatment for skin conditions such as tinea pedis, also known as athlete’s foot .
Derivatization with Pinanediol
AN2718 can be derivatized with pinanediol at an alkaline pH, producing a negatively charged cyclic ester . This process enhances the lower limit of quantitation (LLOQ) of AN2718 in LC-ESI-MS/MS from approximately 20 ng/mL to 1 ng/mL , improving the sensitivity of the detection method .
Research on Boron Isotope Abundance
AN2718, which contains boron, can be used in research on boron isotope abundance . The boron in AN2718 has an isotope abundance of 20% 10B and 80% 11B , making it a useful compound for studies in the field of isotope geochemistry .
Mécanisme D'action
Target of Action
AN2718, also known as 5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol, primarily targets the leucyl-tRNA synthetase (LeuRS) from molds and yeasts . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its tRNA molecule .
Mode of Action
The compound interacts with its target, LeuRS, by inhibiting its function . This inhibition blocks protein synthesis, which is essential for the growth and survival of fungi .
Biochemical Pathways
The primary biochemical pathway affected by AN2718 is the protein synthesis pathway . By inhibiting LeuRS, AN2718 disrupts the normal process of protein synthesis, leading to the inhibition of fungal growth .
Pharmacokinetics
It’s known that the compound has been used in trials studying tinea pedis , suggesting that it may be administered topically and could have local effects.
Result of Action
The molecular and cellular effects of AN2718’s action result in the inhibition of fungal growth . By blocking protein synthesis, the compound prevents the fungi from growing and proliferating .
Propriétés
IUPAC Name |
5-chloro-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAFTPZYFJFEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169889 | |
| Record name | AN-2718 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy- | |
CAS RN |
174672-06-1 | |
| Record name | AN-2718 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174672061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AN-2718 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AN-2718 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AN-2718 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810U6C2DGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of AN2718 against fungi?
A1: AN2718 targets fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. [] By inhibiting LeuRS, AN2718 disrupts protein synthesis, ultimately leading to fungal cell death. []
Q2: How does AN2718's mechanism of action differ from existing antifungal agents?
A2: Unlike azoles, which target ergosterol synthesis, or polyenes, which bind to ergosterol in the fungal cell membrane, AN2718 inhibits protein synthesis by targeting LeuRS. [] This unique mechanism of action makes it a promising candidate for treating infections caused by fungi resistant to conventional antifungals.
Q3: What types of fungal infections has AN2718 demonstrated efficacy against in clinical trials?
A3: Clinical trials have primarily focused on the efficacy of AN2718 in treating onychomycosis, a fungal infection of the nail. [] Results from Phase III clinical trials show promising cure rates and a favorable safety profile compared to existing treatments. []
Q4: Has AN2718 shown efficacy against drug-resistant fungal strains?
A4: While research is ongoing, the novel mechanism of action of AN2718 suggests potential for treating infections caused by fungal strains resistant to conventional antifungals. [] Further studies are needed to fully assess its activity against specific drug-resistant strains.
Q5: What is the molecular formula and weight of AN2718?
A5: The molecular formula of AN2718 is C7H6BClO3, and its molecular weight is 184.39 g/mol. []
Q6: How does the structure of AN2718 contribute to its antifungal activity?
A6: The benzoxaborole moiety of AN2718 is crucial for its activity, allowing it to form a stable boron-oxygen bond with the target enzyme, LeuRS. [] The chlorine substituent at the 5-position of the benzoxaborole ring also influences its potency and selectivity. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on AN2718?
A7: Yes, SAR studies have investigated the impact of modifying the benzoxaborole scaffold on antifungal activity. [] These studies have identified key structural features important for target binding, potency, and selectivity.
Q8: What are the stability characteristics of AN2718 under various conditions?
A8: Information regarding the specific stability characteristics of AN2718 under various conditions is limited in the provided research papers. Further investigation into this aspect would be beneficial.
Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of AN2718?
A9: The research papers provided do not delve into the specific formulation strategies employed for AN2718. Further research is needed to understand how its physicochemical properties influence formulation development.
Q10: What in vitro models have been used to study the activity of AN2718?
A10: In vitro studies have utilized various fungal strains to assess the antifungal activity of AN2718. These studies help determine minimum inhibitory concentrations (MICs) and provide insights into its mechanism of action. []
Q11: What animal models have been employed to evaluate the efficacy and safety of AN2718?
A11: While the provided research papers do not specify the animal models used, preclinical studies typically employ animal models of fungal infection to assess efficacy and safety before proceeding to human trials.
Q12: What are the key findings from clinical trials investigating AN2718 for onychomycosis treatment?
A12: Phase III clinical trials have shown that topical AN2718 is effective in treating onychomycosis, with higher cure rates and a more favorable safety profile compared to existing topical therapies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)
![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)
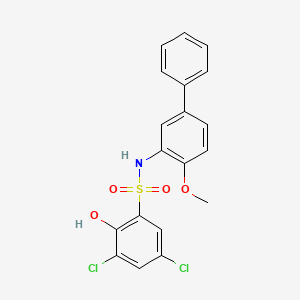
![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
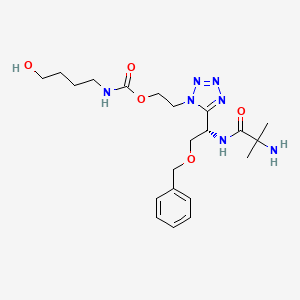
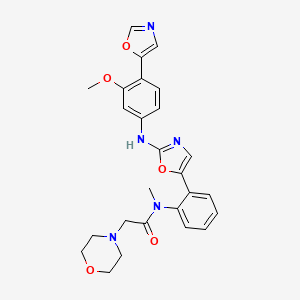

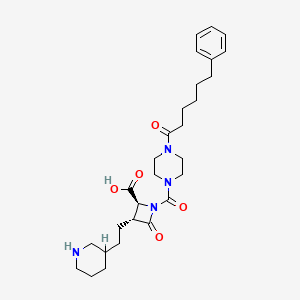
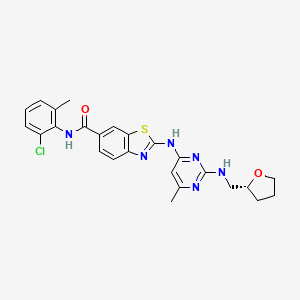


![1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one](/img/structure/B1667210.png)
